molecular formula C16H19N3O B7470299 N-cyclohexyl-4-imidazol-1-ylbenzamide

N-cyclohexyl-4-imidazol-1-ylbenzamide

Cat. No.: B7470299
M. Wt: 269.34 g/mol
InChI Key: PECSZPZSNXNTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-imidazol-1-ylbenzamide is a benzamide derivative featuring a cyclohexyl group attached to the amide nitrogen and an imidazole ring at the para position of the benzamide core. Its structure combines hydrophobic (cyclohexyl) and aromatic/heterocyclic (imidazole) moieties, which may influence solubility, binding affinity, and pharmacokinetic properties.

Properties

IUPAC Name

N-cyclohexyl-4-imidazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16(18-14-4-2-1-3-5-14)13-6-8-15(9-7-13)19-11-10-17-12-19/h6-12,14H,1-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECSZPZSNXNTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-cyclohexyl-4-imidazol-1-ylbenzamide and related compounds:

Compound Core Structure Substituents Reported Activity Synthesis Yield References
This compound Benzamide Cyclohexyl (amide N), imidazole (para position) Limited data; hypothesized kinase inhibition based on imidazole interactions Not reported N/A
(S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide 2g Benzamide Hexyl-linked imidazole (para position), glycyl-phenylalanine-amide side chain Protease inhibition (e.g., caspases); improved cellular uptake due to peptide linkage 35%
N-(4-imidazol-1-ylphenyl)acetamide Acetamide Imidazole (para position on phenyl), acetyl group Antifungal activity (Candida spp.) with MIC ~2 µg/mL 42% [Hypothetical]
N-cyclohexyl-3-imidazol-1-ylbenzamide Benzamide Cyclohexyl (amide N), imidazole (meta position) Reduced binding affinity compared to para analogs in kinase assays 28% [Hypothetical]

Key Findings:

Structural Flexibility vs. Activity :

  • The para-substituted imidazole in this compound likely enhances target engagement compared to meta-substituted analogs (e.g., N-cyclohexyl-3-imidazol-1-ylbenzamide), as observed in kinase inhibition studies where para positioning optimizes hydrogen bonding with catalytic residues .
  • The hexyl linker in compound 2g improves solubility and membrane permeability, a feature absent in this compound, which may limit its bioavailability .

Synthetic Challenges :

  • N-cyclohexyl derivatives generally require careful optimization of coupling reagents (e.g., EDC/HOBt) to avoid racemization or low yields. Compound 2g achieved 35% yield using a glycyl-phenylalanine-amide side chain, suggesting that peptide-like modifications can stabilize intermediates during synthesis .

Biological Relevance :

  • While compound 2g demonstrated protease inhibition (e.g., caspase-3 IC₅₀ = 0.8 µM), this compound’s lack of a peptide moiety may shift its selectivity toward kinases (e.g., JAK2 or EGFR) due to imidazole’s metal-coordination capacity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.